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molecular formula C12H21NO2 B8662154 Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Cat. No. B8662154
M. Wt: 211.30 g/mol
InChI Key: YZZKFFMWBSVJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328118B2

Procedure details

Sodium cyanoborohydride (2.2 g) was added to a mixture of ethyl 4-piperidine acetate (2.0 g), (1-ethoxycyclopropoxy)trimethylsilane (6.1 g), acetic acid (6.7 mL), a molecular sieve 3A (2.0 g), MeOH (20 mL), and THF (20 mL) at room temperature, and the mixture was stirred at 65° C. for 6 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. After EtOAc was added to the residue, the mixture was stirred, and the insoluble material was separated by filtration. After water was added to the filtrate, potassium carbonate was added to alkalify the mixture. Extraction was performed on the mixture using EtOAc, and the extract was washed with a saturated aqueous NaHCO3 solution and saturated brine. The organic layer was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CHCl3:MeOH=100:0 to 95:5), whereby ethyl(1-cyclopropylpiperidin-4-yl)acetate (2.1 g) was obtained as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[NH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:7][CH2:6]1.C(O[C:20]1(O[Si](C)(C)C)[CH2:22][CH2:21]1)C.C(O)(=O)C>C1COCC1.CO>[CH2:15]([O:14][C:12](=[O:13])[CH2:11][CH:8]1[CH2:9][CH2:10][N:5]([CH:20]2[CH2:22][CH2:21]2)[CH2:6][CH2:7]1)[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)CC(=O)OCC
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
3A
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After EtOAc was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble material was separated by filtration
ADDITION
Type
ADDITION
Details
After water was added to the filtrate, potassium carbonate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the extract was washed with a saturated aqueous NaHCO3 solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (CHCl3:MeOH=100:0 to 95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1CCN(CC1)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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